molecular formula C25H40O5 B1226178 3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate

3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate

Cat. No. B1226178
M. Wt: 420.6 g/mol
InChI Key: MBGNGXKKJHWNGZ-JLQDTDLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid90921795 is a natural product found in Doris verrucosa with data available.

Scientific Research Applications

Odor Detection and Interaction with Other Compounds

  • Study Overview: Research by Miyazawa et al. (2009) explored the odor detection of mixtures of homologous carboxylic acids and their interaction with other compounds, revealing the influence of carbon-chain length on these interactions (Miyazawa et al., 2009).

Metabolism and Biochemical Markers

  • Study Overview: Palmiere et al. (2012) studied the metabolism of Isopropyl alcohol (IPA) and its conversion into acetone, indicating the relevance of systematic determination of metabolites for assessing biochemical disturbances and ketosis at the time of death (Palmiere et al., 2012).

Metabolite Identification

  • Study Overview: Kavanagh et al. (2012) identified the urinary metabolites of a synthetic indole-derived cannabimimetic, highlighting the importance of metabolite identification in understanding compound metabolism and potential toxicological effects (Kavanagh et al., 2012).

Drug Metabolism Studies

  • Study Overview: Research by Horie and Bara (1978) focused on the human urinary metabolites of a specific carbamate, emphasizing the significance of understanding drug metabolism for pharmaceutical applications (Horie & Bara, 1978).

properties

Product Name

3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

(3-acetyloxy-2-hydroxypropyl) (1R,2S,4aS,4bS,10aS)-2,4a,8,8,10a-pentamethyl-2,3,4,4b,5,6,7,10-octahydro-1H-phenanthrene-1-carboxylate

InChI

InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)30-15-18(27)14-29-17(2)26/h10,16,18,20-21,27H,7-9,11-15H2,1-6H3/t16-,18?,20+,21-,24-,25-/m0/s1

InChI Key

MBGNGXKKJHWNGZ-JLQDTDLSSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@@H]3CCCC(C3=CC[C@]2([C@@H]1C(=O)OCC(COC(=O)C)O)C)(C)C)C

Canonical SMILES

CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(COC(=O)C)O)C)(C)C)C

synonyms

verrucosin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate
Reactant of Route 2
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate

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